6-Nitro-1-benzofuran-5-carboxylic acid 6-Nitro-1-benzofuran-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 342425-80-3
VCID: VC18701658
InChI: InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)4-7(6)10(13)14/h1-4H,(H,11,12)
SMILES:
Molecular Formula: C9H5NO5
Molecular Weight: 207.14 g/mol

6-Nitro-1-benzofuran-5-carboxylic acid

CAS No.: 342425-80-3

Cat. No.: VC18701658

Molecular Formula: C9H5NO5

Molecular Weight: 207.14 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-1-benzofuran-5-carboxylic acid - 342425-80-3

Specification

CAS No. 342425-80-3
Molecular Formula C9H5NO5
Molecular Weight 207.14 g/mol
IUPAC Name 6-nitro-1-benzofuran-5-carboxylic acid
Standard InChI InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)4-7(6)10(13)14/h1-4H,(H,11,12)
Standard InChI Key UZHBOKBUTPBKAF-UHFFFAOYSA-N
Canonical SMILES C1=COC2=CC(=C(C=C21)C(=O)O)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzofuran core (a fused benzene and furan ring) with a nitro group (-NO2_2) at the 6-position and a carboxylic acid (-COOH) group at the 5-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H5NO5\text{C}_9\text{H}_5\text{NO}_5
Molecular Weight207.14 g/mol
Exact Mass207.017 Da
Topological Polar Surface Area96.26 Ų
LogP (Octanol-Water)2.56
SolubilityLow in water; soluble in DMSO, DMF

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzofuran ring, while the carboxylic acid enables hydrogen bonding and salt formation .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-nitro-1-benzofuran-5-carboxylic acid typically involves multi-step reactions starting from benzofuran precursors. A patented method (CN107674052A) outlines a nitro reduction and cyclization strategy :

  • Nitration: Introduction of the nitro group via electrophilic aromatic substitution using mixed acids (HNO3_3/H2_2SO4_4).

  • Cyclization: Formation of the benzofuran ring through intramolecular esterification or dehydration.

  • Carboxylation: Oxidation or hydrolysis to introduce the carboxylic acid group .

Table 2: Representative Synthetic Yields

StepYield (%)ConditionsSource
Nitration94HNO3_3/H2_2SO4_4, 0–20°C
Cyclization85Ethanol reflux, Na2_2CO3_3
Carboxylation92Hydrochloric acid hydrolysis

Industrial-Scale Production

Industrial methods prioritize efficiency and safety, employing continuous flow reactors to mitigate risks associated with exothermic nitration reactions. Catalytic hydrogenation (e.g., Pd/C, H2_2) is favored for nitro reductions due to higher selectivity .

Biological Activities and Mechanisms

Antimicrobial Properties

6-Nitro-1-benzofuran-5-carboxylic acid exhibits broad-spectrum antimicrobial activity. In vitro studies against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) reported minimum inhibitory concentrations (MICs) of 50–200 μg/mL .

Table 3: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Reference
Staphylococcus aureus50–100
Candida albicans100
Escherichia coli>200

The nitro group enhances membrane permeability, while the carboxylic acid facilitates target binding via ionic interactions .

Applications in Pharmaceutical Development

Intermediate for Vilazodone Synthesis

The compound serves as a key intermediate in synthesizing vilazodone, a serotonin reuptake inhibitor used to treat major depressive disorder. Patent CN107674052A details its role in forming piperazine-containing intermediates through reductive amination .

Drug Design and SAR Insights

Structure-activity relationship (SAR) studies reveal that:

  • Nitro Group: Essential for antimicrobial activity; replacement with amino groups reduces potency .

  • Carboxylic Acid: Enhances solubility and target binding; esterification alters bioavailability .

Table 4: SAR of Benzofuran Derivatives

ModificationEffect on ActivityReference
Nitro → Amino↓ Antimicrobial activity
Carboxylic acid → Ester↑ Lipophilicity, ↓ solubility
Halogenation (e.g., Cl)↑ Cytotoxicity (IC50_{50} 0.08 μM)

Challenges and Future Directions

Synthetic Challenges

  • Over-Nitration: Risk of di-nitration byproducts requires precise temperature control .

  • Purification: Column chromatography is often necessary due to polar byproducts .

Therapeutic Optimization

Future research should explore:

  • Hybrid Derivatives: Combining benzofuran cores with known pharmacophores (e.g., piperazine) .

  • Nanodelivery Systems: Improving bioavailability through nanoparticle encapsulation .

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